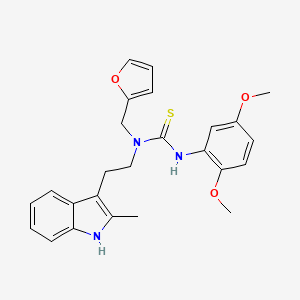

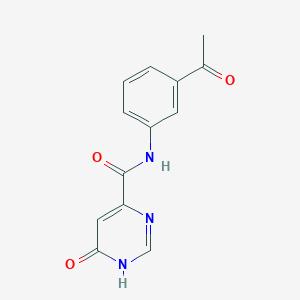

![molecular formula C8H13ClO2S B2743049 2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride CAS No. 2095396-51-1](/img/structure/B2743049.png)

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonating agent that is used to introduce sulfonic acid groups into organic molecules. In

Aplicaciones Científicas De Investigación

Electrophilic Reagent in Heterocyclic System Synthesis

Sulfonyl chlorides like 1,2-ethanedisulfenyl chloride have been utilized as electrophilic reagents for the preparation of dihydro-1,4-dithiino substituted aromatics. These compounds react with activated aromatics to yield new heterocyclic systems, demonstrating their utility in synthesizing complex organic structures with potential applications in materials science and pharmaceuticals (Allared et al., 2001).

Reactivity and Synthesis of Sulfonyl Chloride Derivatives

The synthesis and reactivity of sulfonyl chloride derivatives, such as 2-(phenylthio)ethanesulfonyl chloride, have been explored to understand their chemical behavior and potential in synthetic chemistry. These studies provide insights into reaction mechanisms and the synthesis of new compounds, highlighting the versatility of sulfonyl chlorides in organic synthesis (King & Khemani, 1985).

Cyclopropyl Derivatives and Chemical Reactivity

Research on cyclopropyl derivatives, such as the study of cyclopropylcarbinol in dilute hydrochloric acid, reveals complex reaction pathways leading to a variety of products. These studies not only enhance our understanding of cyclopropyl chemistry but also provide methodologies for synthesizing cyclopropyl-containing compounds with potential applications in drug discovery and development (Lee & Cessna, 1980).

Innovative Rearrangements and Chemical Transformations

Investigations into the rearrangement of sulfonyl-containing compounds, such as the potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones, showcase the innovative approaches to chemical synthesis that sulfonyl chlorides enable. These rearrangements lead to novel compounds with unique structures and potential applications in various fields of chemistry (Bin et al., 2004).

Propiedades

IUPAC Name |

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUNVEMJQJCLHX-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2C[C@H]2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)